molecular formula C13H11ClN2O2S B15062544 2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)methyl)benzoic acid

2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)methyl)benzoic acid

Cat. No.: B15062544
M. Wt: 294.76 g/mol
InChI Key: MCYKDGGNCAFNKO-UHFFFAOYSA-N
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Description

2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)methyl)benzoic acid is a complex organic compound that features a benzoic acid core substituted with a chlorinated and methylthio-pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)methyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions starting from simple precursors like acetamidine and thiourea.

    Chlorination: The pyrimidine ring is then chlorinated using reagents like thionyl chloride.

    Coupling Reaction: The chlorinated pyrimidine is coupled with a benzoic acid derivative through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the benzoic acid moiety.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives depending on the nucleophile.

Scientific Research Applications

2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)methyl)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interaction of pyrimidine derivatives with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)methyl)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in the context of kinase inhibitors, where the compound can prevent the phosphorylation of target proteins, leading to altered cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylthiopyrimidine: Shares the pyrimidine core but lacks the benzoic acid moiety.

    Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Similar structure but with an ester group instead of a carboxylic acid.

Uniqueness

2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)methyl)benzoic acid is unique due to its combination of a chlorinated pyrimidine ring and a benzoic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block for various applications.

Properties

Molecular Formula

C13H11ClN2O2S

Molecular Weight

294.76 g/mol

IUPAC Name

2-chloro-5-[(2-methylsulfanylpyrimidin-4-yl)methyl]benzoic acid

InChI

InChI=1S/C13H11ClN2O2S/c1-19-13-15-5-4-9(16-13)6-8-2-3-11(14)10(7-8)12(17)18/h2-5,7H,6H2,1H3,(H,17,18)

InChI Key

MCYKDGGNCAFNKO-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)CC2=CC(=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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